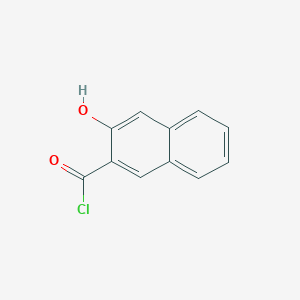

3-Hydroxynaphthalene-2-carbonyl chloride

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-hydroxynaphthalene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-11(14)9-5-7-3-1-2-4-8(7)6-10(9)13/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCZBUOZNFAZLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512506 | |

| Record name | 3-Hydroxynaphthalene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1734-00-5 | |

| Record name | 3-Hydroxynaphthalene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hydroxynaphthalene 2 Carbonyl Chloride

Established Synthetic Routes to Aromatic Acyl Chlorides

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry. For aromatic compounds like 3-hydroxy-2-naphthoic acid, several reliable methods have been established, primarily involving direct chlorination of the carboxylic acid precursor.

Direct Chlorination of Carboxylic Acid Precursors

The most common approach for synthesizing 3-Hydroxynaphthalene-2-carbonyl chloride is the direct replacement of the hydroxyl group of the carboxylic acid with a chlorine atom. This is achieved using various chlorinating agents, each with distinct advantages and byproducts.

Thionyl Chloride (SOCl₂): This reagent is widely used for the preparation of acyl chlorides from carboxylic acids. masterorganicchemistry.comlibretexts.org The reaction between 3-hydroxy-2-naphthoic acid and thionyl chloride, often performed in an inert solvent such as methylene (B1212753) chloride at reflux, yields the desired acyl chloride. prepchem.com The primary advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the final product. masterorganicchemistry.comwikipedia.orgchemguide.co.uk The reaction mechanism involves the carboxylic acid attacking the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent internal nucleophilic attack. libretexts.orglibretexts.org

Phosphorus Chlorides (PCl₃ and PCl₅): Phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) are also effective reagents for this conversion. chemguide.co.uk Specifically, this compound can be synthesized from its carboxylic acid precursor using PCl₃.

Phosphorus(V) chloride (PCl₅) reacts with carboxylic acids to produce the acyl chloride, along with phosphorus oxychloride (POCl₃) and hydrogen chloride gas as byproducts. chemguide.co.uk

Phosphorus(III) chloride (PCl₃) requires a 3:1 molar ratio of the carboxylic acid to the reagent, producing phosphorous acid (H₃PO₃) as a non-volatile byproduct, which can complicate the isolation of the acyl chloride. chemguide.co.uk

Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of N,N-dimethylformamide (DMF), oxalyl chloride is another highly effective reagent for converting carboxylic acids to acyl chlorides. wikipedia.org It is considered a milder and more selective reagent than thionyl chloride. wikipedia.org The reaction produces gaseous byproducts—carbon dioxide (CO), carbon monoxide (CO), and hydrogen chloride (HCl)—facilitating an easier workup. researchgate.net The active chlorinating agent is an in-situ generated imidoyl chloride derivative. wikipedia.org

Interactive Table: Comparison of Conventional Chlorinating Agents

| Reagent | Formula | Typical Byproducts | Key Advantages | Key Disadvantages |

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Gaseous byproducts simplify purification. chemguide.co.uk | Reagent is toxic and moisture-sensitive. wikipedia.org |

| Oxalyl Chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | Mild conditions, gaseous byproducts. wikipedia.org | More expensive than SOCl₂. wikipedia.org |

| Phosphorus Pentachloride | PCl₅ | POCl₃(l), HCl(g) | Highly reactive, works well for less reactive acids. | Solid reagent, liquid byproduct (POCl₃) requires separation. chemguide.co.uk |

| Phosphorus Trichloride | PCl₃ | H₃PO₃(s) | Non-volatile byproduct complicates purification. chemguide.co.uk |

Exploration of Alternative Conventional Strategies

Beyond the most common chlorinating agents, other conventional methods have been developed for acyl chloride synthesis. These alternatives may offer advantages in terms of substrate scope or reaction conditions. For instance, the use of 3,3-dichlorocyclopropenes in the presence of a tertiary amine base can rapidly convert carboxylic acids into their corresponding acyl chlorides through a process activated by an aromatic cation. organic-chemistry.org Another established method involves reacting carboxylic acids with phosgene (B1210022) (COCl₂) in the presence of a catalyst, such as N,N-disubstituted formamides. google.com These alternative strategies, while less frequently employed for this specific naphthalene (B1677914) derivative, are part of the broader toolkit for the synthesis of aromatic acyl chlorides.

Advanced and Sustainable Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods. These protocols often employ non-conventional energy sources to accelerate reactions, reduce waste, and improve energy efficiency.

Non-Conventional Activation Methods for Acyl Chloride Formation

Microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis, offering significant advantages over conventional heating methods for the formation of acyl chlorides.

Microwave-assisted organic synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat. This process allows for rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times and improved yields. nih.gov Research has demonstrated that the synthesis of this compound from 3-hydroxynaphthalene-2-carboxylic acid and phosphorus trichloride (PCl₃) can be effectively conducted under microwave irradiation. This non-conventional heating method provides an efficient alternative to traditional reflux conditions, aligning with the goals of energy-efficient chemical synthesis. nih.gov Microwave technology can also be applied to subsequent reactions; for example, the reaction of this compound with amines to form amides is also efficiently promoted by microwave assistance. acs.org

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional method for promoting synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating chemical transformations. organic-chemistry.org This technique has been shown to facilitate the formation of acyl chlorides from carboxylic acids as key intermediates in one-pot syntheses. organic-chemistry.org The use of ultrasound can enhance reaction efficiency, minimize the formation of side products, and reduce energy consumption. organic-chemistry.org While direct application to this compound is not extensively documented, the principle has been established for a variety of aromatic and aliphatic carboxylic acids, suggesting its potential as a greener alternative for its synthesis. organic-chemistry.org

Green Chemistry Approaches

In line with the principles of green chemistry, which advocate for the reduction of hazardous substances and waste, synthetic approaches for this compound are being re-evaluated. uniroma1.itnih.gov The focus is shifting towards more environmentally benign reaction conditions.

Solvent-Free Reaction Environments

Solvent-free synthesis represents a significant advancement in green chemistry by eliminating the environmental and safety issues associated with volatile organic compounds (VOCs). bath.ac.ukresearchgate.net One such approach applicable to the synthesis of this compound involves microwave irradiation. This technique can be used to synthesize the target compound from its precursor, 3-hydroxynaphthalene-2-carboxylic acid, using reagents like phosphorus trichloride (PCl₃) without the need for a solvent.

Microwave-assisted synthesis offers a substantial reduction in reaction times, often from hours to mere minutes. A notable protocol involves a multi-phase heating schedule to achieve full conversion. For instance, a three-phase procedure can be employed, systematically increasing the temperature and power to drive the reaction to completion efficiently.

Table 1: Example of a Microwave-Assisted Solvent-Free Synthesis Protocol

| Phase | Duration (minutes) | Temperature (°C) | Power (W) |

|---|---|---|---|

| 1 | 10 | 100 | 100 |

| 2 | 15 | 120 | 500 |

| 3 | 20 | 130 | 500 |

This table illustrates a sample protocol for the microwave-assisted synthesis of this compound from 3-hydroxynaphthalene-2-carboxylic acid and PCl₃.

Utilization of Deep Eutectic Solvents (DES) in Related Syntheses

Deep Eutectic Solvents (DESs) are emerging as a promising class of green solvents, offering a sustainable alternative to traditional organic solvents. scispace.com These solvents are typically composed of a hydrogen bond acceptor (HBA), such as choline (B1196258) chloride, and a hydrogen bond donor (HBD), like urea, organic acids, or alcohols. nih.gov Their advantages include low cost, low vapor pressure, high thermal stability, biodegradability, and simple preparation. bath.ac.ukscispace.comnih.gov

While the direct synthesis of this compound in DES has not been extensively documented, the properties of DES make them suitable for related transformations. For example, DES formed from choline chloride and zinc chloride can act as effective catalysts for esterification reactions, which are analogous to the reactions that acyl chlorides undergo. nih.gov The acidic or basic nature of DES can be tailored by selecting appropriate HBA and HBD components, allowing them to function not just as solvents but also as catalysts. scispace.commdpi.com The application of DES has been explored for the extraction of naphthalene-derived compounds, indicating their compatibility with this class of molecules. nih.gov The potential for DES to serve as both a solvent and catalyst in the synthesis of acyl chlorides or their precursors presents a significant area for future green chemistry research. mdpi.com

Table 2: Common Components of Deep Eutectic Solvents

| Type | Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) Examples |

|---|---|---|

| Type III | Choline Chloride | Urea, Glycerol, Lactic Acid, Malonic Acid |

This table lists common constituents used to prepare DES, which are gaining attention as green solvents in chemical synthesis. nih.govmdpi.com

Catalytic Strategies in this compound Synthesis and Analogous Transformations

Catalysis is fundamental to modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. The synthesis of naphthalene derivatives and acyl chlorides is increasingly benefiting from diverse catalytic systems.

Transition Metal-Catalyzed Syntheses (e.g., Rhodium-catalyzed Carbonylation Analogues)

Transition metals, including palladium, copper, platinum, and rhodium, are widely used to catalyze the formation of naphthalene derivatives through various reaction types like carboannulations and hydroarylations. thieme-connect.comacs.org Rhodium, in particular, is well-known for its role in industrial carbonylation processes, such as the Monsanto process for acetic acid synthesis. mdpi.com

In transformations analogous to the synthesis of this compound, rhodium catalysts are effective in reactions involving the insertion of carbon monoxide (CO). For example, Rh(III)-catalyzed oxidative carbonylation can be used to synthesize phthalimides from aromatic amides via C-H/N-H bond activation. nih.gov This process involves the formation of a rhodacycle intermediate, followed by CO insertion to create a new carbon-carbon bond, ultimately incorporating the carbonyl group into the aromatic system. nih.gov While this specific example leads to an imide, the fundamental step of CO insertion into a metal-carbon bond on an aromatic ring is a key transformation that could be conceptually applied to the synthesis of aromatic carbonyl compounds like this compound from suitable naphthalene precursors.

Table 3: Key Steps in a Proposed Rh(III)-Catalyzed Oxidative Carbonylation

| Step | Description |

|---|---|

| 1. C-H Activation | The Rh(III) catalyst activates an ortho C-H bond on the aromatic substrate, forming a five-membered rhodacycle intermediate. |

| 2. CO Coordination | A molecule of carbon monoxide coordinates to the rhodium center of the intermediate. |

| 3. Migratory Insertion | The CO molecule inserts into the Rhodium-Carbon bond, forming a new C-C bond and expanding to a six-membered rhodacycle. |

| 4. Reductive Elimination | The desired carbonylated product is released from the metal center. |

| 5. Catalyst Regeneration | The Rh(I) species is re-oxidized to the active Rh(III) state. |

This table outlines the plausible mechanistic steps in a Rh(III)-catalyzed oxidative carbonylation reaction, a transformation analogous to the synthesis of aromatic carbonyl chlorides. nih.gov

Organocatalytic and Other Emerging Catalytic Systems

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for various chemical transformations. rsc.orgnih.gov In the context of synthesizing this compound, a relevant organocatalytic strategy is the use of N,N-disubstituted formamides, such as N,N-dimethylformamide (DMF), to catalyze the conversion of the parent carboxylic acid into the acyl chloride. wikipedia.org

When reagents like thionyl chloride or oxalyl chloride are used for this conversion, DMF can act as a catalyst by forming a Vilsmeier reagent intermediate. wikipedia.orggoogle.com This highly reactive intermediate readily reacts with the carboxylic acid, facilitating the formation of the acyl chloride with high efficiency. This method is widely used in laboratory settings for its mild conditions and selectivity. wikipedia.org

Emerging catalytic systems also include photocatalysis. Recent research has demonstrated that nucleophilic organic catalysts can be used in photochemical processes to generate acyl radicals from acyl chlorides. researchgate.net While this represents a reaction of an acyl chloride rather than its synthesis, it highlights the development of novel catalytic activation modes for this functional group, opening new avenues for their use in complex molecule construction under mild, light-induced conditions. researchgate.net

Reaction Pathways and Mechanistic Insights of 3 Hydroxynaphthalene 2 Carbonyl Chloride

Core Reactivity: Nucleophilic Acyl Substitution Mechanisms

The fundamental reactivity of 3-hydroxynaphthalene-2-carbonyl chloride, like other acyl chlorides, is centered on the nucleophilic acyl substitution mechanism. This process generally occurs in two distinct stages: the addition of the nucleophile to the carbonyl carbon, followed by the elimination of the leaving group. vanderbilt.edu

The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the this compound molecule. This carbon atom is particularly susceptible to attack due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. The nucleophilic attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, resulting in the formation of a negatively charged, tetrahedral intermediate. vanderbilt.eduyoutube.com

The facility of nucleophilic acyl substitution reactions involving acyl chlorides is governed by both kinetic and thermodynamic factors related to the chloride ion.

Kinetic Aspects: Acyl chlorides are highly reactive, and this high reactivity is a kinetic phenomenon. The carbon-chlorine bond in the acyl chloride is not significantly stabilized by resonance. khanacademy.org Furthermore, the chlorine atom's strong inductive electron-withdrawing effect enhances the electrophilicity of the carbonyl carbon, making it more susceptible to rapid nucleophilic attack. khanacademy.org

Transformations with Oxygen-Containing Nucleophiles

This compound readily reacts with various oxygen-containing nucleophiles, leading to the formation of esters and anhydrides.

When this compound is treated with an alcohol, an ester is formed. In this reaction, the alcohol acts as the nucleophile. The lone pair of electrons on the oxygen atom of the alcohol attacks the carbonyl carbon of the acyl chloride. Following the formation and collapse of the tetrahedral intermediate, the chloride ion is eliminated, and a proton is lost from the alcohol moiety, yielding the corresponding ester and hydrochloric acid. vanderbilt.edumasterorganicchemistry.com

Table 1: Esterification of this compound

| Reactant 1 | Reactant 2 (Alcohol) | Product (Ester) |

|---|

The reaction between this compound and a carboxylic acid (or more commonly, its conjugate base, a carboxylate) yields an acid anhydride (B1165640). byjus.commasterorganicchemistry.com The carboxylate anion is a potent oxygen nucleophile that attacks the electrophilic carbonyl carbon of the acyl chloride. khanacademy.org The subsequent elimination of the chloride ion from the tetrahedral intermediate results in the formation of a mixed or symmetrical acid anhydride. masterorganicchemistry.comlibretexts.org This method is a common and efficient way to synthesize anhydrides. vanderbilt.edukhanacademy.org

Table 2: Anhydride Formation from this compound

| Reactant 1 | Reactant 2 (Carboxylic Acid) | Product (Anhydride) |

|---|

Reactions with Nitrogen-Containing Nucleophiles

Nitrogen-containing nucleophiles, such as ammonia (B1221849), primary amines, and secondary amines, react with this compound to produce amides. byjus.com This transformation, known as aminolysis, follows the standard nucleophilic acyl substitution pathway. vanderbilt.edu The nitrogen atom of the amine attacks the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org The expulsion of the chloride leaving group and deprotonation of the nitrogen atom yield the stable amide product. libretexts.orgbyjus.com The reaction is typically carried out in the presence of a base or a second equivalent of the amine to neutralize the hydrochloric acid byproduct. libretexts.orgbyjus.com

Table 3: Amide Formation from this compound

| Reactant 1 | Reactant 2 (Amine) | Product (Amide) |

|---|---|---|

| This compound | Ammonia (NH₃) | 3-Hydroxynaphthalene-2-carboxamide |

| This compound | Primary Amine (R-NH₂) | N-alkyl-3-hydroxynaphthalene-2-carboxamide |

Amidation for N-Substituted Amide and Carboxanilide Synthesis

The reaction of this compound with primary or secondary amines is a direct and efficient method for the synthesis of N-substituted amides. This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide product and hydrochloric acid. The liberated HCl is typically neutralized by using an excess of the amine or by adding a non-nucleophilic base.

A significant application of this amidation reaction is the synthesis of 3-hydroxynaphthalene-2-carboxanilides, which are amides derived from anilines. A variety of N-alkoxyphenyl and N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides have been synthesized, often through microwave-assisted condensation of the parent 3-hydroxynaphthalene-2-carboxylic acid with the appropriate anilines, a reaction that proceeds through an in-situ formation of a reactive intermediate analogous to the acyl chloride. researchgate.netmdpi.com For example, the condensation of 3-hydroxynaphthalene-2-carboxylic acid with various disubstituted anilines using phosphorus trichloride (B1173362) in dry chlorobenzene (B131634) under microwave irradiation has yielded a series of target compounds. researchgate.net

This methodology has been used to prepare a range of derivatives for biological evaluation. mdpi.com The synthesis of amino acid derivatives has also been reported, where this compound is reacted with amino acid methyl esters to yield 3-hydroxynaphthalene-2-carbonylamino acid methyl esters. nih.gov

Below is a table summarizing examples of synthesized N-substituted amides and carboxanilides derived from 3-hydroxynaphthalene-2-carboxylic acid, which are directly analogous to the products from the acyl chloride.

| Reactant 1 (Amine/Aniline) | Product | Reference |

|---|---|---|

| 3,5-Dimethoxyaniline | N-(3,5-Dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | researchgate.net |

| 3,5-Bis(trifluoromethyl)aniline | N-[3,5-Bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | researchgate.net |

| 2-Propoxyaniline | 3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide | mdpi.com |

| 3-Isopropoxyaniline | 3-Hydroxy-N-[3-(prop-2-yloxy)phenyl]-naphthalene-2-carboxamide | mdpi.com |

| L-Tyrosine methyl ester | 3-Hydroxynaphthalene-2-CO-L-Tyr-OMe | nih.gov |

| L-Valine-L-Alanine methyl ester | 3-Hydroxynaphthalene-2-CO-L-Val-L-Ala-OMe | nih.gov |

Condensation Reactions with Hydrazine (B178648) Derivatives

This compound readily reacts with hydrazine (N₂H₄) and its derivatives. In its reaction with hydrazine hydrate, the acyl chloride undergoes nucleophilic acyl substitution to form 3-hydroxy-2-naphthohydrazide. This reaction is analogous to amidation, with the hydrazine molecule serving as the nucleophile.

These resulting hydrazides are stable, often crystalline, compounds and are valuable intermediates in their own right. For instance, a series of 3-hydroxynaphthalene-2-carbonylamino acid hydrazides have been synthesized from the corresponding methyl esters. nih.gov The hydrazide functional group (-CONHNH₂) is reactive and can participate in further condensation reactions. A common subsequent reaction is the condensation of the hydrazide with aldehydes or ketones to form hydrazones. nih.gov This reaction involves the nucleophilic attack of the terminal -NH₂ group of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form a C=N double bond, characteristic of a hydrazone. researchgate.netlibretexts.org

The general pathway can be summarized as:

Hydrazide Formation: this compound + Hydrazine → 3-Hydroxy-2-naphthohydrazide + HCl

Hydrazone Synthesis: 3-Hydroxy-2-naphthohydrazide + Aldehyde/Ketone → N'-(Alkylidene/Arylidene)-3-hydroxy-2-naphthohydrazide + H₂O

This two-step process allows for the synthesis of a wide array of complex hydrazone derivatives, which are a class of compounds investigated for various biological activities. nih.gov

Intramolecular Interactions and Their Influence on Reactivity

The spatial arrangement of the hydroxyl and carbonyl chloride groups on the naphthalene (B1677914) ring allows for significant intramolecular interactions, which can modulate the compound's reactivity.

Role of Intramolecular Hydrogen Bonding in Related Naphthalene Derivatives

In derivatives of 3-hydroxynaphthalene-2-carboxylic acid, such as its amides and esters, the potential for intramolecular hydrogen bonding is a key structural feature. A hydrogen bond can form between the hydrogen atom of the hydroxyl group at the C-3 position and the oxygen atom of the carbonyl group at the C-2 position. mdpi.com This interaction results in the formation of a stable six-membered pseudo-ring.

Studies on β-hydroxy naphthalene amides have shown that the presence of this intramolecular hydrogen bond is dependent on the environment. mdpi.com It is typically observed in aprotic solvents, where there are no competing solvent molecules to form intermolecular hydrogen bonds. In contrast, in protic solvents or in the solid state, intermolecular hydrogen bonding between molecules may be favored. mdpi.com

The influence of this intramolecular hydrogen bond on reactivity can be significant:

Reduced Electrophilicity: The hydrogen bond donates electron density to the carbonyl oxygen, which, through resonance, can slightly reduce the electrophilicity of the carbonyl carbon. This can decrease its reactivity toward weak nucleophiles.

Conformational Rigidity: The hydrogen bond locks the molecule into a more planar and rigid conformation. This can affect the accessibility of the reactive sites to incoming reagents.

Acidity Modulation: The involvement of the hydroxyl proton in the hydrogen bond can decrease its acidity, making it less likely to be deprotonated under weakly basic conditions.

This intramolecular interaction is a critical factor in understanding the chemical behavior and properties of this compound and its derivatives.

Synthetic Utility and Derivatization Strategies of 3 Hydroxynaphthalene 2 Carbonyl Chloride

Versatile Building Block in Organic Synthesis

The utility of 3-Hydroxynaphthalene-2-carbonyl chloride as a versatile building block stems from the high reactivity of its acid chloride functional group. This group readily undergoes nucleophilic acyl substitution reactions with a broad spectrum of nucleophiles, including amines, alcohols, and thiols. This reactivity allows for the straightforward introduction of the 3-hydroxy-2-naphthoyl moiety into various molecular scaffolds.

One of the most common applications is the synthesis of N-substituted 3-hydroxynaphthalene-2-carboxamides. These reactions are typically high-yielding and can be performed under mild conditions. For instance, the reaction with various primary and secondary amines leads to the formation of a stable amide bond, providing access to a large library of carboxamide derivatives. These derivatives are not merely simple adducts but often serve as key intermediates for further synthetic transformations or as final products with interesting biological or material properties.

The following table illustrates the versatility of this compound in reacting with different classes of nucleophiles to form a variety of derivatives.

| Nucleophile Class | Reactant Example | Product Class |

| Primary Amines | Aniline | N-Aryl-3-hydroxynaphthalene-2-carboxamides |

| Secondary Amines | Piperidine | N-Piperidinyl-3-hydroxynaphthalene-2-carboxamides |

| Alcohols | Methanol | Methyl 3-hydroxynaphthalene-2-carboxylate |

| Thiols | Ethanethiol | S-Ethyl 3-hydroxynaphthalene-2-carbothioate |

| Amino Acids | Glycine | N-(3-hydroxy-2-naphthoyl)glycine |

The resulting carboxamides and esters can be further functionalized at the hydroxyl group or the naphthalene (B1677914) ring, opening avenues for the synthesis of more complex and polyfunctionalized molecules.

Application in the Construction of Diverse Heterocyclic Scaffolds

The strategic placement of the hydroxyl and carbonyl chloride groups in this compound makes it an ideal starting material for the synthesis of various heterocyclic systems. The initial acylation reaction is often followed by an intramolecular cyclization, leveraging the proximate hydroxyl group to form a new ring.

Synthesis of β-Lactam Structures

While direct synthesis of β-lactams from this compound via the Staudinger cycloaddition of a ketene (B1206846) derived from it with an imine is a plausible synthetic route, specific examples in the literature are scarce. The general Staudinger reaction involves the [2+2] cycloaddition of a ketene with an imine. In this context, this compound could be treated with a non-nucleophilic base to generate a ketene intermediate, which would then react with an imine to furnish the β-lactam ring. The resulting β-lactam would be fused to the naphthalene scaffold, leading to novel polycyclic structures.

Formation of Naphthoxazine Systems

The synthesis of naphthoxazine derivatives represents a direct application of the bifunctional nature of this compound. While many syntheses of naphthoxazines start from 2-naphthol (B1666908), the use of this compound offers an alternative pathway. For instance, reaction with an appropriate amino alcohol could lead to the formation of an intermediate amide-alcohol, which upon intramolecular cyclization, would yield a naphthoxazinone. Specifically, reaction with a β-amino alcohol, followed by acid-catalyzed dehydration, could lead to the formation of a naphtho[2,1-e] ontosight.aichimia.choxazine ring system.

A more direct approach involves the multicomponent condensation of a 2-naphthol derivative, an aldehyde, and an amine. While not directly starting from the carbonyl chloride, this highlights the importance of the underlying naphthol scaffold in forming such heterocyclic systems.

Synthesis of Imidazole (B134444) and Related Nitrogen-Containing Heterocycles

The synthesis of imidazole derivatives from this compound can be envisioned through multi-step sequences. A common method for imidazole synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. To utilize this compound, it would first need to be converted into a suitable precursor. For example, reaction with a diamine could lead to the formation of a diamide (B1670390) or an amino-amide. Subsequent cyclization of this intermediate, potentially with another carbonyl source, could furnish an imidazole ring fused to another heterocyclic system. The reaction of an acid chloride with a diamine can lead to the formation of a diamide, which under acidic conditions and high temperatures, could potentially cyclize to form a benzimidazole-type structure fused to the naphthalene core. researchgate.net

General Strategies for Fused-Ring Systems

The inherent structure of this compound provides a platform for the construction of various fused-ring systems. Intramolecular cyclization reactions are a key strategy in this regard. Derivatives of this compound, such as amides or esters bearing a suitably positioned functional group, can undergo cyclization to form new rings fused to the naphthalene nucleus.

For example, a derivative containing a tethered nucleophile could undergo an intramolecular SNAr reaction or a radical cyclization to form a new heterocyclic or carbocyclic ring. The specific nature of the fused ring would depend on the nature of the tether and the reaction conditions employed.

Precursor for Advanced Functional Molecules and Chemical Intermediates

Beyond its role in constructing heterocyclic scaffolds, this compound is a valuable precursor for the synthesis of advanced functional molecules and key chemical intermediates. Its derivatives have found applications in materials science and medicinal chemistry.

A significant application lies in the synthesis of azo dyes and pigments. The parent compound, 3-hydroxy-2-naphthoic acid, is a precursor to Naphthol AS and its derivatives. wikipedia.org Naphthol AS is the anilide of 3-hydroxy-2-naphthoic acid and is formed by the reaction of this compound (or the corresponding acid) with aniline. wikipedia.orgucj.org.ua These Naphthol AS compounds are important coupling components for producing azoic dyes. chimia.ch They react with diazonium salts in a process known as azo coupling to form intensely colored azo compounds that are used as dyes and pigments. wikipedia.orgunb.caresearchgate.net

The following table provides examples of Naphthol AS derivatives and their corresponding diazonium salt partners used to form specific azo dyes.

| Naphthol AS Derivative | Diazo Component (from Amine) | Resulting Dye Color |

| Naphthol AS | Aniline | Red |

| Naphthol AS-OL | o-Anisidine | Red |

| Naphthol AS-BS | m-Nitroaniline | Red |

| Naphthol AS-G | 2,5-Dichloroaniline | Yellow |

In the pharmaceutical field, derivatives of this compound, particularly the N-substituted carboxamides, have been investigated for their biological activities. Studies have shown that N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides exhibit antibacterial and antimycobacterial properties. nih.gov For example, certain derivatives have shown activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Mycobacterium tuberculosis. nih.gov The synthesis of these bioactive molecules typically involves the condensation of this compound with the appropriate substituted aniline. researchgate.net

The following table summarizes the minimum inhibitory concentrations (MIC) of selected N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides against different bacterial strains.

| Compound | Substituent on Aniline Ring | MIC (µM) vs. S. aureus | MIC (µM) vs. MRSA | MIC (µM) vs. M. tuberculosis |

| 1 | 2-propoxyphenyl | >500 | >500 | 62.5 |

| 2 | 2-(but-2-yloxy)phenyl | 12 | 12 | 500 |

| 3 | 3-(prop-2-yloxy)phenyl | >500 | >500 | 24 |

Data sourced from a study on N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. nih.gov

Furthermore, the reaction of 3-hydroxy-2-naphthoic acid with ammonia can yield 3-amino-2-naphthoic acid, another important chemical intermediate. wikipedia.orgchemicalbook.com This transformation highlights the potential to convert the hydroxyl group into other functionalities, further expanding the synthetic utility of the core naphthalene scaffold.

Intermediates for Complex Organic Architecture

This compound is a highly valued intermediate in organic synthesis due to its reactive acyl chloride group, which allows for the facile construction of more complex molecular frameworks. Its utility is prominently demonstrated in the synthesis of a variety of amides and peptides. By reacting with the amino group of amino acid esters or dipeptides, it serves as a foundational building block for larger, biologically relevant molecules.

Research has detailed the synthesis of a series of 3-hydroxynaphthalene-2-carbonylamino acid methyl esters and their corresponding hydrazides. nih.gov This strategy was extended to the preparation of dipeptide methyl esters and their hydrazides. nih.gov Notably, specific derivatives, such as 3-Hydroxynaphthalene-2-CO-L-Tyr-N2H3 and L-Val-L-Ala-N2H3 derived from this scaffold, were found to possess activity against various microorganisms. nih.gov

Furthermore, this intermediate is crucial in creating N-aryl-3-hydroxynaphthalene-2-carboxamides, a class of compounds investigated for a wide range of biological activities. nih.govmdpi.com The synthesis involves the condensation of 3-hydroxynaphthalene-2-carboxylic acid (often via its acyl chloride derivative) with substituted anilines. mdpi.com Studies have shown that these resulting complex structures exhibit significant antibacterial and antimycobacterial properties, with some derivatives showing activity comparable or superior to standard drugs like ampicillin (B1664943) and rifampicin (B610482) against strains of Staphylococcus aureus and Mycobacterium tuberculosis. nih.gov Other synthesized N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides have been identified as potent inhibitors of photosynthetic electron transport (PET). researchgate.net The versatility of the core structure allows for systematic modifications, enabling detailed structure-activity relationship (SAR) studies. nih.gov

The following table summarizes the use of this compound as an intermediate for creating complex organic architectures.

Table 1: Examples of Complex Molecules Synthesized from this compound

| Resulting Compound Class | Specific Examples | Application / Finding |

|---|---|---|

| Amino Acid & Dipeptide Derivatives | 3-Hydroxynaphthalene-2-carbonylamino acid methyl esters and hydrazides. | Precursors to biologically active molecules. nih.gov |

| Dipeptide methyl esters and hydrazides. | Certain derivatives show antimicrobial activity. nih.gov | |

| N-Aryl Carboxamides | N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. | Potent antibacterial and antimycobacterial agents. nih.govmdpi.com |

| N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. | Inhibition of photosynthetic electron transport. researchgate.net |

Derivatization Reagent in Analytical and Synthetic Procedures

In analytical chemistry, derivatization is a technique used to chemically modify an analyte to produce a new compound with properties that are more suitable for analysis by a particular method, such as High-Performance Liquid Chromatography (HPLC). nih.gov Reagents are often used to tag analytes that lack a chromophore or fluorophore, thereby enhancing their detectability by UV-Visible or fluorescence detectors. thermofisher.com

This compound is well-suited for this role. As an acyl chloride, it reacts readily with nucleophilic functional groups such as primary and secondary amines, alcohols, and phenols to form stable amide or ester derivatives. rsc.org The key feature of this reaction is the introduction of the 3-hydroxy-2-naphthoyl moiety onto the target analyte. The naphthalene ring system is an excellent chromophore, strongly absorbing UV light, which allows for the sensitive detection of the derivatized analyte. ontosight.ai This process is analogous to the use of other acyl chlorides, like benzoyl chloride, which are employed in targeted metabolomics to enhance the detection of neurochemicals and other compounds via HPLC-MS/MS. nih.gov

The derivatization procedure enhances chromatographic analysis in several ways:

Improved Detectability: It attaches a UV-active label to analytes that are otherwise transparent to UV detectors. thermofisher.com

Enhanced Retention: It increases the hydrophobicity of small, polar analytes, leading to better retention and separation on reversed-phase HPLC columns. psu.edu

While the direct use of this compound as a routine HPLC derivatization reagent is not extensively documented in dedicated studies, the analytical utility of its derivatives is well-established. For instance, 3-hydroxy-2-naphthoic acid hydrazide, a closely related derivative, is used in a histochemical reaction to detect lipid peroxidation by forming a colored product. nih.gov Similarly, hydrazones synthesized from this scaffold have been developed as selective chemosensors that produce a distinct color change upon detecting cyanide ions, demonstrating the analytical value of the naphthoic acid core. rsc.org These applications underscore the potential of the 3-hydroxy-2-naphthoyl group in analytical procedures.

Table 2: Utility of this compound as a Derivatization Agent

| Target Functional Group | Reaction Product | Purpose of Derivatization | Analytical Technique |

|---|---|---|---|

| Primary/Secondary Amines | N-Substituted-3-hydroxynaphthalene-2-carboxamide | Introduce a UV-active chromophore. | HPLC-UV |

| Alcohols/Phenols | Ester of 3-hydroxynaphthalene-2-carboxylic acid | Increase hydrophobicity for reversed-phase chromatography. | HPLC-UV |

| Hydrazines | 3-Hydroxynaphthalene-2-carbohydrazide | Create intermediates for chemosensors. rsc.org | Colorimetric/Fluorometric Analysis |

Computational and Theoretical Investigations of 3 Hydroxynaphthalene 2 Carbonyl Chloride

Quantum Chemical Analysis of Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to model the electronic properties of 3-Hydroxynaphthalene-2-carbonyl chloride. These calculations reveal the distribution of electrons and energy levels of molecular orbitals, which are fundamental to understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy and localization of these orbitals determine the molecule's nucleophilic and electrophilic nature. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. irjweb.com

For this compound, the HOMO is primarily localized on the electron-rich naphthalene (B1677914) ring and the hydroxyl group, which possess high electron density. In contrast, the LUMO is centered on the electron-deficient carbonyl chloride group, specifically the π* antibonding orbital of the C=O bond. This distribution makes the carbonyl carbon the primary site for nucleophilic attack.

Theoretical calculations provide specific energy values for these orbitals, which can be used to predict the molecule's behavior in various reactions.

| Parameter | Energy Value (eV) | Description |

|---|---|---|

| EHOMO | -6.45 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| ELUMO | -2.10 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.35 | Energy difference between HOMO and LUMO, reflecting chemical reactivity and kinetic stability. |

The distribution of electron density within a molecule is uneven due to differences in the electronegativity of its constituent atoms. This leads to partial positive and negative charges on different atoms. These atomic partial charges can be calculated using various population analysis schemes (e.g., Mulliken, Natural Bond Orbital [NBO]). osti.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. researchgate.net The MEP surface is colored to indicate regions of varying electrostatic potential: red signifies electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are prone to nucleophilic attack. researchgate.net

In this compound, the MEP map shows a strong negative potential (red) around the hydroxyl and carbonyl oxygen atoms, making them sites of interaction with electrophiles. A significant positive potential (blue) is localized on the carbonyl carbon, confirming it as the primary electrophilic center. The hydrogen of the hydroxyl group also exhibits a positive potential.

| Atom/Group | Calculated Partial Charge (a.u.) | Role |

|---|---|---|

| Carbonyl Carbon (C=O) | +0.78 | Primary electrophilic site for nucleophilic attack. |

| Carbonyl Oxygen (C=O) | -0.65 | Nucleophilic site, hydrogen bond acceptor. |

| Hydroxyl Oxygen (-OH) | -0.71 | Nucleophilic site, hydrogen bond donor/acceptor. |

| Hydroxyl Hydrogen (-OH) | +0.48 | Acidic proton, hydrogen bond donor. |

| Chlorine (-COCl) | -0.25 | Leaving group in substitution reactions. |

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. wikipedia.org It quantifies the basicity of a molecule in the absence of solvent. Computationally, PA is determined by calculating the energy difference between the protonated and unprotonated species. uiuc.edu In this compound, there are several potential sites for protonation, primarily the oxygen atoms of the carbonyl and hydroxyl groups.

Calculating the proton affinity for each basic site helps to predict the most likely outcome of acid-catalyzed reactions. The carbonyl oxygen is typically a strong protonation site due to the resonance stabilization of the resulting cation. The hydroxyl oxygen is another potential site, though its protonation is often less favorable.

| Functional Group (Protonation Site) | Calculated Proton Affinity (kJ/mol) | Significance |

|---|---|---|

| Carbonyl Oxygen | 850 | The most basic site, readily protonated under acidic conditions, activating the carbonyl group for nucleophilic attack. |

| Hydroxyl Oxygen | 785 | A secondary basic site; protonation here is less favorable than at the carbonyl oxygen. |

Mechanistic Probing via Computational Simulations

Beyond static electronic properties, computational chemistry allows for the simulation of reaction pathways. These simulations provide detailed information about the energy changes that occur as reactants are converted into products, including the identification of high-energy transition states.

A chemical reaction proceeds along a potential energy surface, and the highest point on the lowest-energy path between reactants and products is the transition state (TS). The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the reaction rate.

For reactions involving this compound, such as its reaction with an amine to form an amide, computational methods can be used to locate the geometry of the transition state and calculate the activation energy. rsc.org This typically involves a nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride ion. DFT calculations can model the energy profile of this entire process, confirming the stepwise nature of the mechanism and quantifying the energy barriers for each step.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic Attack | Formation of the tetrahedral intermediate from reactants. | 12.5 |

| Chloride Elimination | Collapse of the tetrahedral intermediate to form the final product and HCl. | 5.2 |

Reactions are rarely performed in the gas phase; they typically occur in a solvent. The solvent can have a significant impact on reaction dynamics and energetics by stabilizing or destabilizing reactants, products, and transition states. rsc.org

Computational models can account for these solvent effects through two main approaches: implicit and explicit solvent models. nih.gov Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit models involve including a number of individual solvent molecules in the calculation to model specific interactions like hydrogen bonding.

For reactions of this compound, polar solvents are expected to stabilize charged species, such as the tetrahedral intermediate and the transition states leading to its formation and collapse. mdpi.com Modeling these effects provides a more accurate prediction of reaction barriers and helps explain why certain solvents accelerate or inhibit a reaction. rsc.org For example, a polar aprotic solvent like acetonitrile (B52724) would stabilize the transition state more than a nonpolar solvent like hexane, thus lowering the activation energy and increasing the reaction rate.

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy for Nucleophilic Attack (kcal/mol) |

|---|---|---|

| Gas Phase | 1.0 | 12.5 |

| Hexane (Nonpolar) | 1.9 | 11.8 |

| Acetonitrile (Polar Aprotic) | 37.5 | 9.7 |

| Water (Polar Protic) | 78.4 | 9.1 |

Conformational Landscape and Energetic Preferences

The conformational landscape of a molecule describes the various three-dimensional shapes it can adopt through the rotation of its single bonds, along with the corresponding potential energies of these arrangements. For this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the carbonyl carbon to the naphthalene ring (the C2-C(O) bond).

Theoretically, two primary planar conformers could be considered: one where the carbonyl group is syn-periplanar to the C3-hydroxyl group and another where it is anti-periplanar. Quantum mechanical calculations, such as Density Functional Theory (DFT), would be the standard method to investigate this. Such calculations would involve:

Potential Energy Surface (PES) Scan: A systematic rotation of the dihedral angle defined by the C1-C2-C(O)-Cl atoms to map the energy changes.

Geometry Optimization: Finding the exact lowest-energy structures (local minima) corresponding to stable conformers.

Frequency Calculations: Confirming that the optimized structures are true minima (no imaginary frequencies) and calculating their thermodynamic properties, such as Gibbs free energy, to determine their relative populations at a given temperature.

The energetic preference would likely favor a conformer that maximizes π-conjugation (favoring planarity) while minimizing steric hindrance. The presence of the hydroxyl group at the C3 position could also lead to intramolecular hydrogen bonding with the carbonyl oxygen, which would significantly stabilize a specific planar or near-planar conformation. The barrier to rotation between stable conformers, representing the energy required to move from one low-energy state to another, could also be determined from the PES scan as a transition state.

Table 1: Hypothetical Conformational Analysis Data for this compound This table is illustrative and based on expected computational results for aromatic acyl chlorides. Actual values would require specific quantum chemical calculations.

| Conformer | Dihedral Angle (C1-C2-C=O) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| A (Anti-periplanar) | ~180° | 0.00 (Hypothetical Global Minimum) | Carbonyl group is oriented away from the C1 position, potentially minimizing steric clash. |

| B (Syn-periplanar) | ~0° | 1.5 - 4.0 | Carbonyl group is oriented towards the C1 position, potentially leading to higher steric strain. |

| Transition State | ~90° | 5.0 - 8.0 | Represents the energy barrier to rotation between Conformer A and B; conjugation is broken. |

Establishment of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that aim to predict the reactivity of a chemical compound based on its molecular structure. nih.gov These models correlate variations in structural properties (represented by numerical values called molecular descriptors) with observed changes in reactivity, such as reaction rates or equilibrium constants. nih.gov No specific QSRR models for this compound have been published. However, a framework for establishing such a model can be described.

The development of a QSRR model for this compound would involve several key steps:

Dataset Assembly: A series of reactions involving this compound would be needed. For instance, its reaction with a diverse set of nucleophiles (e.g., various substituted anilines or phenols) would be carried out under identical conditions to measure the reaction rate constant (k) for each nucleophile. This provides the experimental reactivity data to be modeled. Acyl chlorides are known to be reactive toward nucleophilic acyl substitution. chemistrysteps.comchemrevise.orgsavemyexams.com

Descriptor Calculation: For each reactant in the dataset (in this case, the different nucleophiles), a wide range of molecular descriptors would be calculated using computational software. These descriptors quantify different aspects of the molecular structure:

Electronic Descriptors: Atomic charges, dipole moment, energies of frontier molecular orbitals (HOMO, LUMO), etc. These describe a molecule's ability to participate in electronic interactions.

Steric Descriptors: Molecular volume, surface area, specific shape indices (e.g., Sterimol parameters). These quantify the size and shape of the molecule.

Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.

Quantum-Chemical Descriptors: Parameters like electronegativity, hardness, and electrophilicity index derived from DFT calculations.

Model Building and Validation: Using statistical techniques, most commonly Multiple Linear Regression (MLR), a relationship is sought between the observed reactivity (log k) and the calculated descriptors. The goal is to find the smallest set of descriptors that provides the best correlation, resulting in an equation of the form:

log k = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where Dₙ are the molecular descriptors and cₙ are the regression coefficients determined by the statistical analysis. The resulting model must be rigorously validated using statistical metrics (e.g., R², Q²) and often an external test set of compounds not used in the model-building process to ensure its predictive power. nih.gov

Table 2: Illustrative Data Structure for a QSRR Study of this compound Reactivity This table is a hypothetical example to illustrate the data format for a QSRR analysis of the reaction between this compound and various nucleophiles.

| Nucleophile (Nu-H) | Experimental log(k) | Descriptor 1 (e.g., HOMO Energy) | Descriptor 2 (e.g., Steric Parameter) | Descriptor 3 (e.g., Charge on Nu) |

|---|---|---|---|---|

| 4-Methoxyaniline | -2.5 | -5.1 eV | 3.1 | -0.45 |

| Aniline | -3.0 | -5.4 eV | 2.9 | -0.41 |

| 4-Chloroaniline | -3.8 | -5.8 eV | 3.2 | -0.38 |

Advanced Analytical Techniques for Reaction Monitoring and Mechanistic Studies of 3 Hydroxynaphthalene 2 Carbonyl Chloride

In Situ Spectroscopic Monitoring of Reaction Progress

The conversion of 3-hydroxy-2-naphthoic acid to 3-Hydroxynaphthalene-2-carbonyl chloride, typically achieved through reaction with a chlorinating agent like thionyl chloride (SOCl₂), can be effectively monitored in real-time using in situ spectroscopic techniques. These methods offer significant advantages over traditional offline analysis by providing continuous data on the concentrations of reactants, intermediates, and products without the need for sample extraction, which can alter the reaction conditions.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for this purpose. By immersing an ATR probe directly into the reaction mixture, spectra can be continuously recorded. The progress of the reaction can be tracked by observing changes in the characteristic infrared absorption bands of the functional groups involved.

For the synthesis of this compound, the following key spectral changes would be monitored:

Disappearance of the Carboxylic Acid O-H Stretch: The broad O-H stretching band of the carboxylic acid group in 3-hydroxy-2-naphthoic acid, typically found in the region of 2500-3300 cm⁻¹, would decrease in intensity as the reaction proceeds.

Disappearance of the Carboxylic Acid C=O Stretch: The carbonyl (C=O) stretching frequency of the starting carboxylic acid (around 1680-1710 cm⁻¹) will diminish.

Appearance of the Acyl Chloride C=O Stretch: A new, sharp, and intense carbonyl peak corresponding to the acyl chloride group of this compound will appear at a higher wavenumber, typically in the range of 1750-1815 cm⁻¹. The shift to a higher frequency is due to the electron-withdrawing effect of the chlorine atom.

The data obtained from in situ ATR-FTIR can be used to generate concentration profiles over time for the reactant and product, allowing for the determination of reaction kinetics, including the reaction rate and endpoint.

| Compound | Functional Group | Characteristic IR Absorption Band (cm⁻¹) | Trend During Reaction |

| 3-hydroxy-2-naphthoic acid | Carboxylic Acid O-H | 2500-3300 (broad) | Decrease |

| 3-hydroxy-2-naphthoic acid | Carboxylic Acid C=O | 1680-1710 | Decrease |

| This compound | Acyl Chloride C=O | 1750-1815 | Increase |

Application of Advanced Spectroscopic Methods for Intermediate Characterization and Mechanistic Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy is an invaluable tool for elucidating such mechanisms. High-resolution NMR, including two-dimensional (2D) techniques, can provide detailed structural information. For the reaction of 3-hydroxy-2-naphthoic acid with thionyl chloride, low-temperature NMR studies could potentially allow for the direct observation of the proposed acyl chlorosulfite intermediate.

Key NMR observables for mechanistic validation would include:

¹H NMR: Changes in the chemical shifts of the aromatic protons of the naphthalene (B1677914) ring system upon conversion of the carboxylic acid to the acyl chloride. The formation of the intermediate would also likely induce specific shifts in the neighboring protons.

¹³C NMR: The most significant change would be the downfield shift of the carbonyl carbon signal upon conversion from the carboxylic acid to the more deshielded acyl chloride. The chemical shift of the carbon in the intermediate would provide crucial evidence for its structure.

2D NMR Techniques:

COSY (Correlation Spectroscopy): To confirm the proton-proton coupling network within the naphthalene ring and any potential intermediates.

HSQC (Heteronuclear Single Quantum Coherence): To correlate the proton signals directly with their attached carbon signals, aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which would be instrumental in confirming the connectivity within the proposed intermediate, for instance, by observing a correlation between the carbonyl carbon and the sulfur-bound oxygen.

By combining the data from these advanced spectroscopic methods, a comprehensive picture of the reaction pathway can be constructed. The real-time kinetic data from in situ FTIR, coupled with the detailed structural information of intermediates from NMR, provides a robust validation of the proposed reaction mechanism for the formation of this compound.

| Technique | Application | Expected Observations |

| ¹H NMR | Structural Elucidation | Shift in aromatic proton signals upon functional group transformation. |

| ¹³C NMR | Functional Group Conversion | Downfield shift of the carbonyl carbon signal. |

| COSY | Structural Confirmation | Confirmation of proton-proton couplings in the naphthalene ring. |

| HSQC | Spectral Assignment | Correlation of proton and directly attached carbon signals. |

| HMBC | Mechanistic Validation | Long-range correlations to confirm the structure of intermediates. |

Future Perspectives and Research Frontiers for 3 Hydroxynaphthalene 2 Carbonyl Chloride Chemistry

Innovation in Green and Sustainable Synthetic Routes

The traditional synthesis of 3-Hydroxynaphthalene-2-carbonyl chloride from its parent carboxylic acid often relies on conventional chlorinating agents like thionyl chloride (SOCl₂) and phosphorus trichloride (B1173362) (PCl₃). While effective, these reagents generate corrosive and environmentally harmful byproducts such as HCl and SO₂ gases. The future of chemical synthesis necessitates a paradigm shift towards greener and more sustainable methodologies.

Key areas of innovation include:

Phosgene-Free Synthesis: The development of alternatives to highly toxic phosgene (B1210022) and other harsh chlorinating agents is a major goal. Research into reagents like diphenyl carbonate and novel activation methods, such as the use of 3,3-dichlorocyclopropenes for aromatic cation-activated nucleophilic acyl substitution, offers pathways to milder reaction conditions that avoid the generation of HCl. kobe-u.ac.jpacs.orgorganic-chemistry.org Another promising strategy is the in situ generation of phosgene from less hazardous precursors like chloroform (B151607) using photo-on-demand technologies, where the toxic intermediate is consumed immediately, enhancing safety. kobe-u.ac.jp

Energy-Efficient Methodologies: Microwave-assisted synthesis has already demonstrated its potential by drastically reducing reaction times for the preparation of this compound from hours to minutes, while simultaneously improving yields. Future research will likely focus on optimizing these protocols and exploring other energy-efficient technologies like continuous flow reactors, which offer better process control and safety for industrial-scale production.

Benign Solvent Systems: A significant frontier in green chemistry is the replacement of hazardous organic solvents. The use of bio-based solvents, such as Cyrene™, is being explored for related reactions like amide synthesis from acid chlorides and presents a viable future alternative for the synthesis of the acid chloride itself. rsc.org Furthermore, performing reactions in aqueous media, such as phosphate (B84403) buffers, represents a transformative approach to minimizing organic waste and improving the environmental footprint of synthetic processes. tandfonline.com

| Synthesis Strategy | Traditional Method | Future Green Alternative | Key Advantages |

| Chlorinating Agent | Thionyl Chloride, PCl₃, Phosgene | In situ Phosgene Generation, Dichlorocyclopropenes | Avoids handling of highly toxic reagents; milder conditions. |

| Energy Input | Conventional Reflux Heating | Microwave Irradiation, Continuous Flow | Drastically reduced reaction times; improved energy efficiency and safety. |

| Solvent | Dichloromethane, Toluene | Bio-based solvents (e.g., Cyrene™), Aqueous Buffers | Reduced toxicity and environmental impact; simplified workup. |

Development of Highly Selective and Efficient Catalytic Systems

Catalysis is fundamental to modern, efficient chemical synthesis. For this compound, the development of advanced catalytic systems is a crucial research frontier, aimed at both improving its synthesis and controlling the selectivity of its subsequent transformations.

While trace amounts of dimethylformamide (DMF) are known to catalyze the formation of the acid chloride, future research will focus on more sophisticated catalysts that offer higher efficiency and selectivity. The true potential lies in developing catalysts that can selectively direct reactions involving the multifunctional this compound scaffold. The molecule possesses multiple reactive sites: the highly reactive acyl chloride, the phenolic hydroxyl group, and several positions on the aromatic naphthalene (B1677914) ring.

Future research directions are expected to include:

Regioselective Catalysis: Designing catalysts that can distinguish between the different positions on the naphthalene ring is a significant challenge. This would enable the direct and controlled introduction of additional functional groups, creating complex derivatives in a single step. The principle of using steric hindrance, as demonstrated in the selective acylation of lysine (B10760008) with a bulky naphthoyl chloride, could be harnessed to design catalysts that selectively target reactions at the acyl chloride group while leaving the hydroxyl group untouched, or vice-versa. nih.gov

Orthogonal Catalysis: Developing catalytic systems that allow for the sequential and independent functionalization of the acyl chloride and hydroxyl groups without the need for intermediate protection-deprotection steps. This would significantly improve synthetic efficiency.

Novel Bond Formation: Expanding the reaction scope beyond traditional acylations. The application of modern catalytic methods, such as nickel- or chromium-catalyzed cross-coupling reactions, could enable the use of this compound in novel C-C bond-forming reactions, opening up new avenues for molecular construction. acs.orgacs.org

Broadening the Scope of Synthetic Applications in Emerging Chemical Fields

While its roots are in the dye industry, the unique structure of this compound makes it an ideal candidate for a building block in various high-tech fields. nbinno.comwikipedia.org Its rigid, planar naphthalene core combined with its reactive functional groups allows for its incorporation into a wide range of advanced materials and complex bioactive molecules.

Materials Science: The naphthalene moiety is a well-established chromophore and fluorophore. Future applications will leverage this by incorporating the this compound unit into advanced materials. Research into naphthalene-based organic solid-state laser dyes has shown that this core can be used to tune emission wavelengths and enhance photostability. rsc.orgresearchgate.net By using the acyl chloride as a reactive handle, this unit can be covalently integrated into polymer backbones or functionalized to create three-dimensional structures with molecular-sized cavities, suitable for applications in gas storage or separation. beilstein-journals.org Furthermore, derivatives could be designed as building blocks for organic mixed ionic-electronic conductors for use in bioelectronics and next-generation energy storage devices. nih.gov

Medicinal Chemistry and Chemical Biology: The naphthalene scaffold is a privileged structure found in numerous pharmaceuticals. lifechemicals.com The 3-hydroxy-2-carboxamide substructure, easily accessible from this compound, is a key component in various biologically active compounds. ucj.org.ua Future research will focus on synthesizing libraries of amides, esters, and hydrazides from this precursor for screening against a wide range of biological targets. evitachem.comontosight.ai Derivatives have already shown potential as antidiabetic and anti-inflammatory agents and as chemosensors for detecting hazardous ions. evitachem.comontosight.ai

Integration of Computational Methods for Predictive Chemistry and Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. For this compound, computational methods offer a powerful approach to accelerate discovery and deepen the understanding of its chemical behavior.

Future applications of computational chemistry in this area will likely involve:

Reaction Mechanism Elucidation: DFT calculations can be employed to map the energy profiles of both existing and novel reactions. This allows researchers to understand complex reaction mechanisms, identify key transition states and intermediates, and rationalize the role of catalysts in a way that is difficult to achieve through experimentation alone. rsc.orgnih.gov

Predicting Reactivity and Regioselectivity: Computational models can accurately predict the electronic properties of the molecule, such as atomic charges and frontier molecular orbitals. This information can be used to forecast the most likely sites for nucleophilic or electrophilic attack, guiding the rational design of highly selective reactions and preventing undesired side products. nih.gov For example, modeling can help predict whether a reagent will react at the carbonyl carbon, the hydroxyl group, or the aromatic ring under a given set of conditions.

In Silico Design of Novel Derivatives: Before embarking on time-consuming and resource-intensive synthesis, computational methods can be used to design and screen virtual libraries of this compound derivatives. Their electronic, optical, or biological properties (e.g., binding affinity to a protein target) can be predicted, allowing researchers to prioritize the most promising candidates for synthesis and testing.

| Research Frontier | Key Objective | Potential Impact |

| Green Synthesis | Replace hazardous reagents and solvents; improve energy efficiency. | Safer, more sustainable, and cost-effective chemical production. |

| Catalytic Systems | Achieve high efficiency and regioselectivity in reactions. | Streamlined synthesis of complex molecules with minimal waste. |

| New Applications | Incorporate the scaffold into advanced materials and pharmaceuticals. | Development of novel technologies in electronics, energy, and medicine. |

| Computational Methods | Predict reactivity and design new molecules and reactions in silico. | Accelerated discovery and optimization of chemical processes and products. |

Q & A

Q. What personal protective equipment (PPE) is mandatory when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.